アグヌサイド

概要

説明

科学的研究の応用

アグヌサイドは、幅広い科学研究に応用されています。

作用機序

アグヌサイドは、いくつかの機序を通じてその効果を発揮します。

抗酸化活性: それはフリーラジカルを捕捉し、酸化ストレスを軽減します.

エストロゲン様作用: それはエストロゲンを模倣し、エストロゲン受容体に結合してホルモンバランスに影響を与えます.

抗炎症活性: それは、炎症性サイトカインや酵素の産生を阻害します.

抗菌活性: それは、細菌の細胞膜を破壊し、細菌の増殖を阻害します.

類似化合物の比較

類似化合物

アウクビン: Vitex種に見られる別のイリドイド配糖体。

カスチシン: Vitex agnus-castusに見られるフラボノイド配糖体。

ビテキシン: Vitex種を含むさまざまな植物に見られるフラボノイド配糖体.

アグヌサイドの独自性

アグヌサイドは、抗酸化作用、エストロゲン様作用、抗炎症作用、抗菌作用を組み合わせた点が特徴です。 アウクビンやカスチシンなどの他の化合物は、これらの特性の一部を共有していますが、アグヌサイドの特定の効果の組み合わせは、医学的および製薬的用途において特に価値があります .

生化学分析

Biochemical Properties

Agnuside plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been identified as a cyclooxygenase 2 inhibitor, which means it can interfere with the action of cyclooxygenase 2, an enzyme involved in the inflammatory process . Additionally, Agnuside has been shown to have anti-inflammatory properties, making it a potential candidate for treating inflammatory conditions .

Cellular Effects

Agnuside has notable effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, Agnuside has estrogenic effects that are mediated via up-regulation of estrogen-inducible genes . This means that Agnuside can mimic the action of estrogen, a hormone that plays a crucial role in regulating various cellular functions.

Molecular Mechanism

The molecular mechanism of Agnuside involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Agnuside exerts its effects by competitively binding to α- and β-estradiol receptors, which are estrogen receptors . This binding interaction leads to the activation of estrogen-related genes, thereby influencing various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Agnuside have been observed to change over time. Studies have shown that Agnuside is relatively stable and does not degrade quickly . Long-term effects of Agnuside on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of Agnuside vary with different dosages in animal models. For example, oral administration of Vitex agnus-castus extract, which contains Agnuside, at a dosage of 200 mg/kg in Sprague–Dawley rats improved the oxidative status of mammary tumor tissue . High doses of Agnuside may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

Agnuside is involved in various metabolic pathways, including those related to its anti-inflammatory and estrogenic effects. It interacts with enzymes such as cyclooxygenase 2 and estrogen receptors, influencing metabolic flux and metabolite levels . These interactions play a crucial role in the compound’s overall biochemical activity.

Transport and Distribution

Agnuside is transported and distributed within cells and tissues through various mechanisms. Studies have shown that nanoemulsion formulations can improve the solubility and permeability of Agnuside, enhancing its bioavailability and distribution within the body . This improved transport and distribution are crucial for its therapeutic efficacy.

Subcellular Localization

The subcellular localization of Agnuside is essential for its activity and function. Agnuside has been found to localize in specific cellular compartments, where it can exert its effects on target biomolecules . This localization is often directed by targeting signals or post-translational modifications that guide Agnuside to specific organelles within the cell.

準備方法

合成経路と反応条件

アグヌサイドは、化学合成よりも通常植物源から抽出されます。抽出プロセスには、いくつかの手順が含まれます。

工業生産方法

工業的な設定では、抽出プロセスは、大型のソックスレー抽出器や連続抽出システムを用いてスケールアップされます。 溶媒と抽出方法の選択は、最大収量と純度が得られるように最適化されます .

化学反応解析

反応の種類

アグヌサイドは、次のようなさまざまな化学反応を起こします。

加水分解: アグヌサイドは、アウクビンとパラヒドロキシ安息香酸を生じる加水分解を受けます。

酸化: 特にヒドロキシ基で酸化反応を起こす可能性があります。

配糖体結合の切断: アグヌサイドの配糖体結合は、酸性条件下または酵素条件下で切断される可能性があります.

一般的な試薬と条件

加水分解: 酸性条件(例:塩酸)またはグリコシダーゼを用いた酵素加水分解。

酸化: 過マンガン酸カリウムや過酸化水素などの酸化剤。

配糖体結合の切断: 酸性条件またはβ-グルコシダーゼなどの特定の酵素.

主な生成物

加水分解: アウクビンとパラヒドロキシ安息香酸。

酸化: 反応条件に応じて、さまざまな酸化誘導体.

化学反応の分析

Types of Reactions

Agnuside undergoes various chemical reactions, including:

Hydrolysis: Agnuside can be hydrolyzed to yield aucubin and p-hydroxybenzoic acid.

Oxidation: It can undergo oxidation reactions, particularly at the hydroxy groups.

Glycosidic Bond Cleavage: The glycosidic bond in agnuside can be cleaved under acidic or enzymatic conditions.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or enzymatic hydrolysis using glycosidases.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Glycosidic Bond Cleavage: Acidic conditions or specific enzymes like β-glucosidase.

Major Products

Hydrolysis: Aucubin and p-hydroxybenzoic acid.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

類似化合物との比較

Similar Compounds

Aucubin: Another iridoid glycoside found in Vitex species.

Casticin: A flavonoid glycoside found in Vitex agnus-castus.

Vitexin: A flavonoid glycoside found in various plants, including Vitex species.

Uniqueness of Agnuside

Agnuside is unique due to its combined antioxidant, estrogenic, anti-inflammatory, and antimicrobial properties. While other compounds like aucubin and casticin share some of these properties, agnuside’s specific combination of effects makes it particularly valuable in medicinal and pharmaceutical applications .

特性

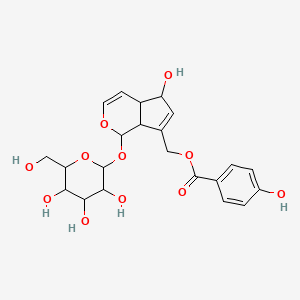

IUPAC Name |

[5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-7-yl]methyl 4-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O11/c23-8-15-17(26)18(27)19(28)22(32-15)33-21-16-11(7-14(25)13(16)5-6-30-21)9-31-20(29)10-1-3-12(24)4-2-10/h1-7,13-19,21-28H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLACGTLACKLUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C=C2COC(=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Agnuside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11027-63-7 | |

| Record name | Agnuside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Agnuside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

146 °C | |

| Record name | Agnuside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036561 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。